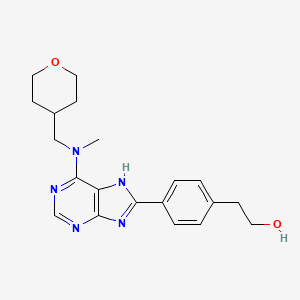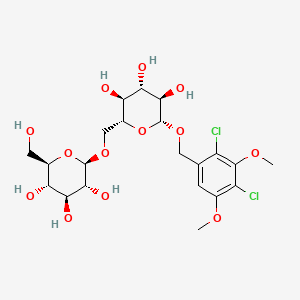
Amfenac-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amfenac-d5 is a deuterium-labeled form of Amfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, antipyretic, and analgesic properties . The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which can influence the pharmacokinetic and metabolic profiles of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amfenac-d5 typically involves the incorporation of deuterium into the Amfenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the incorporation of deuterium and the overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Amfenac-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Amfenac-d5 has a wide range of scientific research applications, including:
Wirkmechanismus
Amfenac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterium substitution can also affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered efficacy and safety profiles .
Vergleich Mit ähnlichen Verbindungen
Amfenac-d5 can be compared with other NSAIDs such as:
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties but different pharmacokinetic profiles.
Nepafenac: A prodrug that is converted to Amfenac in the eye, used primarily for ocular inflammation.
Bromfenac: Similar to Amfenac but with different potency and duration of action.
The uniqueness of this compound lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
260.30 g/mol |
IUPAC-Name |
2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D |
InChI-Schlüssel |
SOYCMDCMZDHQFP-XFEWCBMOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)



![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)



![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)



